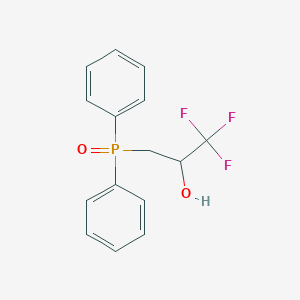

Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide

Descripción

Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide (CAS: 123271-28-3) is a phosphorus-containing compound characterized by a central phosphine oxide group bonded to two phenyl rings and a 3,3,3-trifluoro-2-hydroxypropyl substituent. This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl group and the hydrogen-bond-capable hydroxyl group. The compound is commercially available at 98% purity and is utilized in catalysis and materials science as a ligand or building block .

Propiedades

Fórmula molecular |

C15H14F3O2P |

|---|---|

Peso molecular |

314.24 g/mol |

Nombre IUPAC |

3-diphenylphosphoryl-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C15H14F3O2P/c16-15(17,18)14(19)11-21(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,19H,11H2 |

Clave InChI |

UEJWIVQKWSTJFS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)P(=O)(CC(C(F)(F)F)O)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide can be achieved through several methods. One common approach involves the reaction of diphenylphosphine with 3,3,3-trifluoro-2-hydroxypropyl chloride under controlled conditions . The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine oxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Substitution: The compound can participate in substitution reactions where the trifluoromethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: It is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.

Mecanismo De Acción

The mechanism of action of Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalytic reactions, the compound acts as a ligand, coordinating with metal centers to facilitate the reaction .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Phosphine Oxides

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogous phosphine oxides:

Key Observations :

- The trifluoro-hydroxypropyl substituent in the target compound introduces strong electron-withdrawing effects and hydrogen-bonding capability, distinguishing it from non-fluorinated analogs like AdTPP or triphenylphosphine oxide.

- The hydroxyl group in the target compound contrasts with the adamantyl group in AdTPP, which is purely hydrophobic and enhances steric bulk .

Host-Guest Interactions and Solubility

- AdTPP : Exhibits the highest association constant (Kf ≈ 200) among diphenylphosphine derivatives in supercritical CO2, attributed to its hydrophobic adamantyl group .

- This polarity could reduce host-guest binding in non-polar environments but improve interactions in aqueous systems .

Adsorption Behavior on Zirconia

Studies on organophosphorus compounds (e.g., triphenylphosphine oxide) show moderate adsorption on zirconia (Table V in ). The hydroxyl group in the target compound may increase adsorption via hydrogen bonding, similar to diphenyl phosphate and diphenyl phosphinic acid, which adsorb more strongly in water than in methanol .

Actividad Biológica

Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide (CAS No. 123271-28-3) is an organophosphorus compound that has garnered interest for its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, along with relevant case studies and research findings.

- Molecular Formula : C₁₅H₁₄F₃O₂P

- Molecular Weight : 314.24 g/mol

- Structure : The compound features a phosphine oxide functional group, which is known for its high polarity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phosphine oxides. For instance, research on aziridine phosphine oxides demonstrated significant cell viability inhibition in human cervical carcinoma (HeLa) cells and endometrial adenocarcinoma (Ishikawa) cells. The compounds induced apoptosis and increased levels of reactive oxygen species (ROS), suggesting a mechanism involving DNA damage and cell cycle arrest in the S phase .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Aziridine Phosphine Oxide 5 | HeLa | 15 | Apoptosis induction |

| Aziridine Phosphine Oxide 7 | Ishikawa | 20 | ROS generation |

Antibacterial Activity

The antibacterial properties of diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide have been explored in various studies. Although moderate antibacterial activity was observed against certain bacterial strains, the specific efficacy of this compound compared to other phosphine oxides remains under investigation.

Case Studies

-

Study on Anticancer Properties :

A study focused on the biological activity of aziridine derivatives, including phosphine oxides, found that these compounds exhibited higher activity than their non-oxidized counterparts. The study utilized the MTT assay to assess cell viability across multiple concentrations, revealing that the inclusion of polar functional groups enhances biological activity . -

Antibacterial Evaluation :

In vitro tests were conducted to evaluate the antibacterial effects of diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide against various bacterial strains. Although results indicated some level of efficacy, further research is necessary to fully understand its potential as an antibacterial agent.

The biological activity of diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide is likely attributed to its ability to interact with cellular components and induce oxidative stress. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and subsequent cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.